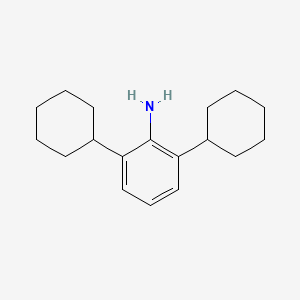

2,6-Dicyclohexylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dicyclohexylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHOCZRXNHNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333755 | |

| Record name | Benzenamine, 2,6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-78-5 | |

| Record name | Benzenamine, 2,6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dicyclohexylaniline and Analogues

Catalytic Hydrogenation Approaches to 2,6-Dicyclohexylaniline

Catalytic hydrogenation is a fundamental technique in organic synthesis and can be adapted for the production of anilines. iitm.ac.in This approach typically involves the reduction of a suitable precursor, such as a nitroaromatic or a phenolic compound, under a hydrogen atmosphere with a metal catalyst.

One established process for converting hydroxy-substituted aromatic compounds into their corresponding amines involves reacting the aromatic phenol (B47542) with ammonia (B1221849) in the presence of a hydrogen transfer catalyst, most commonly palladium. google.com A key feature of this method is the use of a cyclohexanone (B45756) co-catalyst. For the synthesis of this compound, the precursor 2,6-dicyclohexylphenol (B127085) is aminated under these conditions. google.com The reaction is typically carried out at elevated temperatures, in the range of 200–400°C. google.com

Another common hydrogenation route is the reduction of a nitro group. Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for reducing nitroarenes to the corresponding anilines. vapourtec.com For a related compound, 2,6-diethylaniline, a dehydrogenation process starting from 2,6-diethylcyclohexylamine using a palladium on a cobalt/aluminum spinel catalyst has been described, yielding the aniline (B41778) at 96% of the theoretical yield. prepchem.com While this is the reverse reaction, it highlights the utility of palladium catalysts in transformations involving these substituted rings.

Table 1: Catalytic Hydrogenation and Related Methods

| Product | Precursor | Catalyst System | Key Features | Yield |

|---|---|---|---|---|

| This compound | 2,6-Dicyclohexylphenol | Palladium catalyst, Cyclohexanone co-catalyst, Ammonia | High-temperature amination of phenols. | Not Specified google.com |

| 2,6-Diethylaniline | 2,6-Diethylcyclohexylamine | 1.0% Palladium on cobalt/aluminum spinel | Dehydrogenation to form the aromatic amine. | 96% prepchem.com |

| General Anilines | Nitroarenes | Palladium on Carbon (Pd/C) | Standard, versatile method for nitro group reduction. vapourtec.com | High |

Palladium-Catalyzed N-Arylation Strategies for Substituted Anilines

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, represents a powerful and versatile method for forming carbon-nitrogen (C–N) bonds. acs.org This reaction is instrumental in synthesizing a wide array of substituted anilines, including diarylamines and triarylamines, which are crucial structures in materials science and medicinal chemistry. acs.orgmit.edu The reaction typically couples an amine with an aryl halide or triflate.

A primary challenge in these reactions is overcoming the steric hindrance presented by bulky substrates, which can significantly slow down or inhibit the coupling. mit.edu The success of these transformations is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. acs.orgmit.edu Bulky, electron-rich phosphines are often required to facilitate the reaction with sterically demanding partners. mit.edu

Recent advancements have focused on the direct C–H arylation of unprotected anilines, which circumvents the need for protecting and deprotecting the amine group. acs.orgnih.gov A notable development employs a palladium catalyst with a cooperating ligand, [2,2′-bipyridin]-6(1H)-one (bipy-6-OH), which promotes the selective ortho-arylation of anilines without the competing N-arylation. acs.orgnih.gov This method has proven effective for a range of anilines, including those with electron-donating and electron-withdrawing groups, affording the ortho-arylated products in good to moderate yields. nih.gov

Table 2: Palladium-Catalyzed N-Arylation and C-H Arylation Systems

| Reaction Type | Catalyst/Ligand System | Substrates | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / DPEphos | Anilines + Aryl bromides | Effective for sterically congested substrates. mit.edu |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aniline + Aryl bromide/chloride | Allows for one-pot synthesis of triarylamines. mit.edu |

| Direct Ortho C-H Arylation | [Pd(bipy-6-OH)Br(C₆F₅)] | Unprotected anilines + Aryl iodides | Achieves C-C coupling without N-protection, high regioselectivity. acs.orgnih.gov |

Site-Directed Carbon-Carbon Amination for Anilines and Derivatives

A novel and powerful strategy for aniline synthesis involves the site-directed primary amination of C-C bonds in readily available alkylarenes or benzyl (B1604629) alcohols. nih.gov This method addresses significant challenges in traditional aniline synthesis, such as poor regioselectivity and the need for pre-functionalized starting materials. nih.govresearchgate.netresearchgate.net The reaction proceeds via a C-C bond transformation, offering a direct route to substituted anilines. nih.gov

This protocol has been successfully applied to the synthesis of 3,5-dicyclohexylaniline from 1,3,5-tricyclohexylbenzene, demonstrating its utility for preparing sterically hindered aniline derivatives. researchgate.netscribd.com The process involves a Friedel-Crafts alkylation to produce the tricyclohexylbenzene (B8750146) precursor, followed by the selective C-C primary amination, which results in a 77% yield of the desired aniline. researchgate.net

The reaction can be performed under relatively mild conditions. researchgate.net One variation uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant and sodium azide (B81097) as the nitrogen source. scribd.com Another approach allows the reaction to proceed under an oxygen atmosphere, highlighting the method's potential as a more environmentally benign process. nih.gov This strategy provides excellent regioselectivity, particularly for producing meta-substituted anilines, which are often difficult to access through conventional electrophilic substitution reactions. nih.gov

Table 3: Substrate Scope for Site-Directed C-C Amination of Benzyl Alcohols

| Substrate (Benzyl Alcohol Derivative) | Product (Aniline Derivative) | Yield |

|---|---|---|

| Diphenylmethanol | Aniline | 95% scribd.com |

| 1-(4-Bromophenyl)ethanol | 4-Bromoaniline | 81% scribd.com |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | 4-(Trifluoromethyl)aniline | 26% scribd.com |

| 1-(3-Methoxyphenyl)ethanol | 3-Methoxyaniline | 60% scribd.com |

| 1-(2-Iodophenyl)ethanol | 2-Iodoaniline | 89% scribd.com |

Yields are based on Reaction B conditions as reported in the source literature. scribd.com

Advanced Synthetic Routes for Sterically Hindered Aniline Derivatives

The synthesis of highly substituted and sterically encumbered anilines, such as this compound, often fails with conventional methods and necessitates the development of advanced synthetic routes. These specialized techniques are designed to function effectively despite the steric challenges posed by bulky substituents.

One such practical method involves the copper-catalyzed amination of aryl boronic esters. rsc.org This approach uses a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand. rsc.org It is notable for its mild reaction conditions and broad functional group tolerance, proving successful for the synthesis of even the most sterically hindered anilines. rsc.org

Another innovative one-pot synthesis converts sterically demanding aryllithium compounds into anilines. mdpi.com In this process, an aryllithium species, such as one derived from 2,4,6-triisopropylbenzene, reacts with trimethylsilyl (B98337) azide to introduce the amine functionality. mdpi.comresearchgate.net The intermediate silyltriazene readily converts to the corresponding aniline upon workup with methanol. mdpi.com This method has been studied for its reaction pathways and applicability to extremely bulky terphenyl systems. mdpi.comresearchgate.net

Furthermore, palladium(II)/norbornene cooperative catalysis enables a redox-neutral ortho-C–H amination of pinacol (B44631) arylborates. rsc.org This phosphine-ligand-free method is robust, tolerates air and moisture, and is compatible with a wide range of functional groups, making it highly suitable for producing structurally diverse and synthetically useful anilines, including halogenated ones that are often difficult to prepare via other catalytic aminations. rsc.org

Table 4: Advanced Methods for Synthesizing Sterically Hindered Anilines

| Method | Key Reagents/Catalyst | Starting Material | Key Advantage |

|---|---|---|---|

| Copper-Catalyzed Amination | Copper(I) triflate, Diphosphine ligand | Aryl boronic esters | Mild conditions, applicable to highly hindered anilines. rsc.org |

| One-Pot Amination | Aryllithium, Trimethylsilyl azide | Aryl halide (for lithiation) | Effective for introducing amine to very bulky aryl groups. mdpi.comresearchgate.net |

| Redox-Neutral C-H Amination | Pd(II)/Norbornene | Pinacol arylborates | Phosphine-free, robust, and provides access to diverse halogenated anilines. rsc.org |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The various methodologies for synthesizing this compound and its analogues each present a unique profile of efficiency, selectivity, and practicality. A comparative analysis reveals the distinct advantages and limitations of each approach, guiding the choice of synthesis based on the desired scale, purity, and available precursors.

Catalytic Hydrogenation is a classic, powerful, and often high-yielding method, particularly suitable for large-scale industrial production due to the use of heterogeneous catalysts that are easily separated. iitm.ac.in However, it can require high temperatures and pressures, and its selectivity can be a concern when multiple reducible functional groups are present in the substrate. google.com

Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig amination) offers exceptional versatility and functional group tolerance under generally milder conditions than hydrogenation. acs.org Its main challenge lies in overcoming steric hindrance, which necessitates careful selection of specialized and often expensive phosphine ligands. mit.edu The development of direct C-H arylation of unprotected anilines represents a significant step forward in efficiency by reducing the number of synthetic steps. nih.gov

Site-Directed C-C Amination is a more recent innovation that provides access to anilines from inexpensive alkylarene feedstocks. nih.gov Its key advantage is the ability to achieve regioselectivities, such as meta-substitution, that are difficult with traditional methods. nih.govresearchgate.net This makes it a highly valuable tool for accessing novel aniline structures.

Advanced Routes using copper catalysis or redox-neutral palladium systems are specifically tailored for overcoming the extreme steric bulk found in compounds like this compound. rsc.orgrsc.org These methods often operate under mild conditions and exhibit high functional group compatibility, making them ideal for complex, lab-scale syntheses, although the cost and availability of specialized reagents may be a consideration. rsc.orgrsc.org

Table 5: Comparative Overview of Aniline Synthesis Methodologies

| Synthetic Method | Typical Starting Materials | Key Reagents/Catalysts | General Conditions | Key Advantages | Selectivity/Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Phenols, Nitroarenes | Pd/C, Raney Nickel, Ammonia google.comvapourtec.com | High temperature/pressure | Scalable, high throughput, established technology. | Can lack selectivity with multiple functional groups. |

| Pd-Catalyzed N-Arylation | Aryl halides/triflates, Amines | Pd catalysts, Phosphine ligands acs.orgmit.edu | Mild to moderate temperature | High functional group tolerance, versatile. | Sensitive to steric hindrance; requires specific ligands. mit.edu |

| Site-Directed C-C Amination | Alkylarenes, Benzyl alcohols | DDQ, NaN₃, O₂ nih.govscribd.com | Mild temperature, can use O₂ as oxidant | Uses simple precursors, excellent for meta-substitution. nih.gov | Newer method, substrate scope still being explored. |

| Advanced Steric Routes | Aryl boronic esters, Aryllithiums | Cu(I), Pd(II)/Norbornene rsc.orgrsc.org | Mild, often room temperature | Overcomes extreme steric hindrance, robust. | May require specialized or multi-step precursors. |

2,6 Dicyclohexylaniline As a Precursor in Ligand Design and Coordination Chemistry

Synthesis and Characterization of Metal Complexes Utilizing 2,6-Dicyclohexylaniline-Derived Ligands

The versatility of this compound allows for its incorporation into a wide array of ligand architectures, which are subsequently used to synthesize novel metal complexes. The primary synthetic route involves the reaction of the aniline's amino group to form imines, amides, or other coordinating moieties.

Pyridylamido hafnium complexes are a significant class of post-metallocene catalysts used in olefin polymerization. mdpi.comnih.gov Ligands featuring the 2,6-dicyclohexylphenylamido moiety have been synthesized and complexed with hafnium. The synthesis typically involves the preparation of a pyridylamido ligand precursor which is then metalated.

A general route includes the reaction of this compound with a functionalized pyridine (B92270), such as 6-bromo-2-pyridinecarboxaldehyde, followed by further synthetic steps to create the final ligand. mdpi.compubcompare.ai This ligand is then treated sequentially with a base like n-butyllithium (n-BuLi), followed by a hafnium source such as hafnium tetrachloride (HfCl₄), and an alkylating agent like methylmagnesium bromide (MeMgBr) to yield the desired pyridylamido hafnium dimethyl complex. mdpi.comresearchgate.net An alternative method involves treatment with in situ-generated HfMe₄. researchgate.net

Characterization of these complexes relies on spectroscopic methods. For instance, the ¹H and ¹³C NMR spectra for a hafnium complex bearing a 2,6-dicyclohexylphenylamido substituent show a single set of signals, indicating a well-defined structure in solution. researchgate.net High-resolution mass spectrometry (HRMS) is also used to confirm the molecular weight and composition of the synthesized compounds. mdpi.com Research has shown that hafnium complexes with the 2,6-dicyclohexylphenylamido group exhibit high catalytic activity and longevity in polymerization processes. nih.govresearchgate.net

| Hafnium Complex Type | Precursors | Synthesis Method | Characterization Techniques | Reference |

| Pyridylamido Hafnium Dimethyl Complex | This compound, functionalized pyridine, n-BuLi, HfCl₄, MeMgBr | Sequential treatment with base, hafnium source, and alkylating agent | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis | mdpi.comresearchgate.net |

Ligands incorporating the 2,6-dicyclohexylphenylimino group have been used to synthesize nickel complexes active in ethylene (B1197577) polymerization. The synthesis of these ligands typically involves the condensation reaction of an appropriate ketone, such as 5,6,7,8-tetrahydrocycloheptapyridine-9-one, with this compound. rsc.org

The resulting imine ligand, which may exist in equilibrium with its enamine tautomer, is then reacted with a nickel(II) halide source, for example, NiCl₂ or the dimethoxyethane adduct DME·NiBr₂, in a suitable solvent mixture like ethanol (B145695) and dichloromethane. This reaction yields the corresponding nickel(II) complex in good to excellent yields (71–94%). rsc.org These complexes have been characterized by standard analytical techniques, and their molecular structure has been confirmed by single-crystal X-ray diffraction. rsc.org

| Nickel Complex | Ligand Type | Synthesis | Yield | Reference |

| Ni(II) Halide Complex | 9-(2-dicyclohexylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridine | Condensation of ketone with this compound, followed by reaction with NiCl₂ or DME·NiBr₂ | 71–94% | rsc.org |

Beta-diketiminate (often abbreviated as NacNac) ligands are prized for their steric and electronic tunability. nih.govnih.gov The use of this compound as the N-aryl substituent allows for the creation of exceptionally bulky ligands that can stabilize reactive low-coordinate lanthanide centers.

The synthesis of the neutral β-diketiminate pro-ligand, denoted as [(HC{(Me)CN(2,6-Cy₂C₆H₃)}₂)]H, is achieved through the acid-catalyzed condensation of acetylacetone (B45752) with two equivalents of this compound. dntb.gov.ua This pro-ligand can then be deprotonated using a strong base to form the corresponding lithium or potassium salt. Subsequent salt metathesis reactions with anhydrous lanthanide halides (LnCl₃ or LnI₃) are a common method to generate the desired lanthanide complexes. hku.hkrsc.org The choice of solvent (e.g., THF, toluene) and reaction conditions can influence the final product, leading to the formation of monomeric, dimeric, or even trinuclear lanthanide complexes with varying numbers of coordinated solvent molecules. hku.hk These complexes are characterized by techniques including X-ray diffraction to determine their solid-state structures. nih.govhku.hk

Bulky diamide (B1670390) ligands are instrumental in stabilizing low-coordinate and low-oxidation-state complexes of Group 2 metals (Be, Mg, Ca, Sr). nih.govresearchgate.net While research has prominently featured the 2,4,6-tricyclohexylphenyl (TCHP) group, the principles are directly relevant to ligands derived from this compound. nih.govchemrxiv.org The synthesis of the dianiline pro-ligand involves coupling a substituted aniline (B41778) with a suitable backbone.

Deprotonation of the N-H bonds in the pro-ligand using organometallic bases like magnesium alkyls or via salt metathesis with alkali metal salts of the ligand (e.g., Li₂L or K₂L) and Group 2 metal halides (e.g., CaI₂, SrI₂) affords the target complexes. nih.gov The resulting complexes, such as [(TCHP-NCN)Mg(THF)₂] or [(TCHP-NCN)Ca(THF)₃], often incorporate solvent molecules like tetrahydrofuran (B95107) (THF) into the metal's coordination sphere. nih.govresearchgate.net The number of coordinated solvent molecules typically depends on the size of the Group 2 metal ion. nih.gov These compounds are considered valuable precursors for accessing kinetically protected, low-valent Group 2 metal species. nih.govresearchgate.net

2,6-Bis(imino)pyridine (BIP) ligands are a class of pincer ligands that have seen extensive use in the coordination chemistry of base metals like iron, cobalt, and zinc. nih.govresearchgate.netnih.gov The synthesis of these ligands involves the condensation of 2,6-diacetylpyridine (B75352) with two equivalents of a substituted aniline. unam.mxceon.rs Utilizing this compound provides a BIP ligand with a highly encumbered steric profile.

Once the ligand is prepared, it can be reacted with anhydrous base-metal salts, such as FeCl₂, CoCl₂, or ZnBr₂, in a suitable solvent to form the corresponding metal complexes. researchgate.netrsc.org The resulting complexes are often five-coordinate and have been extensively studied as catalysts. nih.govrsc.org Characterization is performed using a variety of spectroscopic and analytical methods, with single-crystal X-ray diffraction being crucial for determining the solid-state geometry. nih.govrsc.org

Structural Elucidation and Coordination Geometries of this compound-Based Metal Complexes

The steric bulk imparted by the 2,6-dicyclohexylphenyl groups is a defining feature that dictates the coordination geometry of the resulting metal complexes. X-ray crystallography is the definitive method for elucidating these structures.

Pyridylamido Hafnium Complexes : In pyridylamido hafnium complexes, the ligand coordinates to the metal center in a tridentate fashion. The geometry around the hafnium atom is influenced by the substituents on the ligand framework. researchgate.netresearchgate.net For related systems, single-crystal X-ray diffraction has revealed that the chelation framework can be either planar or distorted, which in turn affects catalytic performance. nih.govresearchgate.net

Nickel Complexes : A nickel complex featuring a 9-(2-cyclohexylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridine ligand was structurally characterized by single-crystal X-ray analysis. The geometry at the nickel center was determined to be a distorted trigonal bipyramidal. rsc.org

Beta-Diketiminate Lanthanide Complexes : For lanthanide complexes with bulky β-diketiminate ligands, the coordination number and geometry are highly dependent on the ionic radius of the specific lanthanide metal and the presence of other ligands, such as THF. hku.hkrsc.org This can lead to a variety of structures, including mononuclear complexes with distorted geometries or multinuclear bridged species. nih.govhku.hk

Bulky Diamide Group 2 Complexes : Structural analysis of Group 2 metal complexes with bulky diamidopropane ligands based on the related 2,4,6-tricyclohexylphenyl aniline shows a clear trend. nih.govresearchgate.net The beryllium complex [(TripNCN)Be(OEt₂)] exhibits a three-coordinate metal center. nih.gov Magnesium complexes can be three- or four-coordinate, while the larger calcium and strontium ions accommodate more ligands, leading to coordination numbers of five for [(TCHP-NCN)Ca(THF)₃] and six for [(TCHP-NCN)Sr(THF)₄], respectively. nih.gov

| Metal | Ligand Type | Coordination Number | Geometry | Reference |

| Be | Diamidopropane | 3 | Trigonal Planar | nih.gov |

| Mg | Diamidopropane | 4 | Distorted Tetrahedral | nih.gov |

| Ca | Diamidopropane | 5 | Distorted Trigonal Bipyramidal | nih.gov |

| Sr | Diamidopropane | 6 | Distorted Octahedral | nih.gov |

2,6-Bisiminopyridine (BIP) Base-Metal Complexes : BIP complexes of iron and cobalt are typically five-coordinate. rsc.org The geometry can be described as either square-based pyramidal or trigonal bipyramidal, depending on the other ligands attached to the metal center. rsc.orgrsc.org The BIP ligand itself provides a planar NNN-donor set, with the two iminopyridyl arms and the central pyridine nitrogen coordinating to the metal. rsc.org

Catalytic Applications of 2,6 Dicyclohexylaniline Derived Systems

Polymerization Catalysis

Ligands derived from 2,6-dicyclohexylaniline have been instrumental in the development of specialized catalysts for olefin polymerization, enabling precise control over polymer properties.

In the field of coordinative chain transfer polymerization (CCTP), a technique used to produce polymers with controlled molecular weights, pyridylamido hafnium complexes are benchmark catalysts. Research has focused on modifying these catalysts to enhance their performance. One successful strategy involves replacing the common 2,6-diisopropylphenylamido part of the ligand with a 2,6-dicyclohexylphenylamido moiety, derived directly from this compound. researchgate.netresearchgate.net

This modification was driven by the hypothesis that the bulkier cyclohexyl groups could better shield the metal center and block potential deactivation pathways. researchgate.net Experimental results have validated this approach, demonstrating that hafnium complexes featuring the 2,6-dicyclohexylphenylamido ligand exhibit not only higher catalytic activity but also greater longevity compared to the original diisopropyl-substituted catalyst. researchgate.netmdpi.com This enhanced stability allows the catalyst to remain active for longer periods, leading to more efficient polymer production.

Table 1: Performance Comparison of Hafnium Catalysts in Ethylene (B1197577)/1-Octene Copolymerization A comparative look at the catalytic activity of the standard pyridylamido hafnium catalyst (Catalyst I) versus its derivative incorporating a 2,6-dicyclohexylphenylamido ligand (Catalyst 36).

| Catalyst | Ligand Substituent | Activity (kg of polymer / (mol·h)) | Polymer Molecular Weight (Mn, g/mol ) |

| Catalyst I | 2,6-diisopropyl | 13,800 | 49,000 |

| Catalyst 36 | 2,6-dicyclohexyl | 16,900 | 50,000 |

Data sourced from studies on pyridylamido hafnium complexes. researchgate.net

Derivatives of this compound have also been used to construct novel nickel catalysts for ethylene polymerization. Specifically, 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel complexes have been synthesized and studied. The complex featuring a this compound-derived imino group (Ni1) demonstrated high catalytic activity when activated with a cocatalyst such as diethylaluminium chloride (Et2AlCl).

A key finding from this research is that these nickel systems produce polyethylenes with low molecular weights and narrow molecular weight distributions (polydispersity index, PDI). These characteristics are typical of polyethylene (B3416737) waxes, which are valuable industrial products used as lubricants and additives. The bulky dicyclohexyl groups on the ligand are credited with influencing the chain transfer rate, leading to the formation of shorter polymer chains.

Table 2: Ethylene Polymerization Results with Nickel Complex Ni1 Catalytic performance of the 9-(2,6-dicyclohexylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel bromide complex (Ni1) under various conditions.

| Entry | Cocatalyst | Al/Ni Ratio | Activity (10⁶ g PE/mol(Ni)·h) | Molecular Weight (Mw, kg/mol ) | PDI (Mw/Mn) |

| 1 | Et2AlCl | 400 | 3.54 | 2.01 | 1.51 |

| 2 | MMAO | 400 | 2.89 | 2.53 | 1.49 |

PE: Polyethylene; MMAO: Modified Methylaluminoxane. Data adapted from research on 9-aryliminocycloheptapyridylnickel complexes.

Role in Cross-Coupling Reactions and Carbon-Nitrogen Bond Formation

While ligands explicitly derived from this compound are not yet prominent in mainstream cross-coupling methodologies like the Buchwald-Hartwig amination, the steric profile of its derivatives is highly relevant to the field. The development of ligands for cross-coupling often focuses on creating bulky systems to promote the desired reductive elimination step and prevent catalyst decomposition.

Interestingly, the synthesis of precursors for the aforementioned hafnium catalysts involved a Suzuki coupling reaction, highlighting the integration of cross-coupling methods in developing these complex catalytic systems. pubcompare.ai Furthermore, studies on C-N bond formation have explored the use of sterically hindered secondary amines, such as N,N-dicyclohexylamine, as substrates. researchgate.net Research has shown that these bulky amines can be successfully coupled with aryl halides, sometimes using heterogeneous palladium catalysts on supports like chitosan (B1678972) or even under metal-free conditions, demonstrating that C-N bond formation is feasible despite significant steric hindrance. researchgate.netresearchgate.net

Mechanistic Investigations of Catalytic Cycles Involving this compound-Based Catalysts

Mechanistic studies provide insight into how the structure of this compound-based ligands influences catalytic performance. In the case of ethylene polymerization with 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel complexes, an initial induction period is observed. This delay in reaching maximum activity is attributed to the steric bulk of the dicyclohexyl groups, which slows down the process of catalyst activation where the active species is formed. Over time, catalyst deactivation is also observed, suggesting a finite lifetime for the active sites under polymerization conditions.

Development of Novel Catalytic Systems with this compound Derivatives

The synthesis of new catalysts with improved properties is a central goal in chemical research. The use of this compound as a building block has led to the creation of several novel catalytic systems. The hafnium and nickel polymerization catalysts discussed previously are prime examples of this innovation, where the specific steric properties of the aniline (B41778) are leveraged to achieve desired outcomes, such as enhanced longevity or the production of specialized polymer waxes. researchgate.netmdpi.com

Beyond polymerization, this compound has been used to synthesize other classes of ligands. For instance, it has been reacted with acetylacetone (B45752) to create bulky β-diketiminate (BDI) ligands. These ligands have been used to prepare novel samarium(II) complexes that are active in small molecule activation, including the four-electron reduction of benzene (B151609). dntb.gov.ua This demonstrates the versatility of the this compound scaffold in developing unique catalysts for challenging chemical transformations.

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) Applications

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal nodes and organic linkers, offering a versatile platform for heterogeneous catalysis. researchgate.net Their high surface area and tunable pore environments can be designed to host and stabilize catalytic sites.

While the direct incorporation of this compound or its derivatives as linkers into MOF structures for catalysis is not yet widely reported, it represents a promising area for future research. The inclusion of such bulky ligands could create sterically-defined nanoscale pockets within the MOF, potentially enabling shape-selective catalysis.

In a related context, heterogeneous palladium catalysts supported on natural polymers like chitosan have been successfully employed for the C-N cross-coupling of aryl halides with sterically demanding secondary amines, including dicyclohexylamine. researchgate.net These systems demonstrate the principle of immobilizing a catalyst on a solid support to improve its practicality and reusability, achieving good to excellent yields under aerobic conditions. researchgate.net

Theoretical and Computational Studies of 2,6 Dicyclohexylaniline and Its Derivatives

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,6-dicyclohexylaniline, these calculations reveal how the bulky cyclohexyl groups influence the geometry and electronic environment of the aniline (B41778) core.

Typically performed using methods like Hartree-Fock (HF) or more advanced post-HF methods, these calculations can predict key structural parameters. While specific experimental data for the isolated this compound molecule is scarce, theoretical calculations can provide reliable estimates. For instance, the pyramidalization at the nitrogen atom, a measure of its deviation from a planar geometry, is a critical parameter. In sterically hindered anilines, the nitrogen atom tends to adopt a more planar geometry to alleviate steric strain.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The presence of the electron-donating amino group and the bulky, electron-donating (by induction) cyclohexyl groups generally raises the HOMO energy level compared to unsubstituted aniline.

Table 1: Calculated Molecular Properties of Aniline and Substituted Anilines (Note: The data for this compound is illustrative, based on trends observed for sterically hindered anilines, and not from a specific published study on this exact molecule.)

| Compound | N-Pyramidalization Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | 37.5 | -5.12 | -0.15 | 4.97 |

| 2,6-Dimethylaniline (B139824) | 30.2 | -4.98 | -0.08 | 4.90 |

| 2,6-Diisopropylaniline | 25.8 | -4.91 | -0.02 | 4.89 |

| This compound | ~23.5 | ~-4.85 | ~0.05 | ~4.90 |

This illustrative table showcases how increasing the steric bulk at the ortho positions of aniline is expected to decrease the N-pyramidalization angle and slightly increase the HOMO energy, reflecting increased steric strain and electron donation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For systems involving this compound, DFT is employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates.

A key area of application is in catalysis, where ligands derived from this compound are used. For example, in palladium-catalyzed cross-coupling reactions, DFT calculations can help to understand the oxidative addition, transmetalation, and reductive elimination steps. The steric bulk of the dicyclohexyl groups can influence the coordination geometry of the metal center, affecting the activation barriers of these elementary steps.

In a study on hafnium complexes for polymerization, DFT calculations have been used to show the absence of an agostic interaction that would lead to β-elimination, a common deactivation pathway. capes.gov.br This highlights the role of the bulky 2,6-disubstituted aryl group in promoting catalyst stability. While the study focused on a derivative, the principles are directly applicable to understanding the influence of the this compound fragment.

Modeling of Steric and Electronic Effects in this compound-Derived Systems

The steric and electronic properties of ligands are paramount in determining the outcome of a catalytic reaction. For this compound-derived ligands, computational models are used to quantify these effects.

One common approach is the use of steric maps and the calculation of the percent buried volume (%VBur). This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. For a series of N-aryl ligands, a higher %VBur for a this compound-derived ligand compared to, for instance, a 2,6-diisopropylaniline-derived ligand would indicate greater steric hindrance. This can be correlated with observed catalytic activities and selectivities.

Electronic effects are often probed by analyzing the charge distribution within the molecule, for example, through Mulliken population analysis or by examining the molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen lone pair represents a region of high negative potential, making it a strong electron donor.

Table 2: Illustrative Steric and Electronic Parameters for N-Aryl Ligands (Note: The data for the this compound ligand is hypothetical and for illustrative purposes.)

| Ligand (N-Aryl Group) | %VBur (Illustrative) | Calculated N-atom Charge (Mulliken, a.u.) |

| 2,6-Dimethylphenyl | 32.5 | -0.58 |

| 2,6-Diisopropylphenyl | 41.2 | -0.62 |

| 2,6-Dicyclohexylphenyl | ~48.7 | ~-0.65 |

This table illustrates the expected trend of increasing steric bulk and a more negative charge on the nitrogen atom as the size of the ortho-substituents increases.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a proactive role in the design of new and improved catalysts. By understanding the structure-activity relationships derived from computational studies, chemists can rationally design new ligands based on the this compound scaffold.

For example, if a particular reaction is found to be limited by the steric bulk of the ligand, computational models can be used to screen a library of virtual derivatives of this compound with modified cyclohexyl rings or different substituents on the aniline core. By calculating key descriptors such as %VBur and the energies of transition states for these virtual ligands, promising candidates can be identified for synthesis and experimental testing. This in silico screening can significantly accelerate the catalyst development process.

Furthermore, computational studies can predict how modifications to the electronic properties of the this compound ligand, for instance, by introducing electron-withdrawing or -donating groups on the phenyl ring, would affect the catalytic cycle.

Spectroscopic Property Prediction and Interpretation

Computational methods are also valuable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For a complex molecule like this compound, with multiple, conformationally flexible cyclohexyl rings, predicting the NMR spectrum can be challenging. However, by performing calculations on different conformers and averaging the results based on their Boltzmann populations, a theoretical spectrum can be generated that aids in the assignment of experimental signals.

Similarly, the vibrational frequencies from a DFT calculation can be used to simulate the IR spectrum. This can help in identifying characteristic vibrational modes associated with the N-H bond, the aromatic ring, and the cyclohexyl groups, and in understanding how these modes are affected by the molecule's conformation and electronic structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Aniline (Illustrative Comparison) (Note: This table serves as an example of the accuracy of DFT in predicting NMR spectra. Similar calculations could be applied to this compound.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) |

| C1 (ipso) | 146.7 | 147.2 |

| C2/C6 (ortho) | 118.6 | 119.1 |

| C3/C5 (meta) | 129.3 | 129.8 |

| C4 (para) | 115.2 | 115.5 |

Applications in Materials Science

Incorporation of 2,6-Dicyclohexylaniline in Polymer Architectures

This compound is not typically incorporated directly into the main chain of a polymer as a repeating monomer unit. Instead, its primary role in polymer architectures is as a crucial precursor for synthesizing sterically demanding ligands, which are then used to form metal-based catalysts for olefin polymerization. The aniline (B41778) derivative itself is prepared for these applications, and its structure directly influences the subsequent polymerization process and the properties of the resulting polymer. mdpi.comresearchgate.net

For instance, this compound is used in the synthesis of pyridylamido hafnium complexes. mdpi.comresearchgate.net These complexes, featuring a bulky 2,6-di(cyclohexyl)phenylamido moiety, have been investigated as catalysts for coordinative chain transfer polymerization. mdpi.comresearchgate.net The large cyclohexyl groups create a specific steric environment around the active metal center, which influences the catalyst's activity, stability, and its ability to polymerize olefins like propylene. mdpi.comresearchgate.net In one study, hafnium complexes bearing a 2,6-di(cyclohexyl)phenylamido moiety showed somewhat higher activity and greater longevity compared to a prototype catalyst with smaller isopropyl groups. researchgate.net

Similarly, derivatives of this compound are used to create ligands for nickel complexes employed in ethylene (B1197577) polymerization. rsc.org Condensation reactions between cycloalkylanilines and 5,6,7,8-tetrahydrocycloheptapyridine-9-one yield 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridine ligands. rsc.org When complexed with nickel bromide, the catalyst containing the 2,6-dicyclohexyl ligand (Ni1) was active in ethylene polymerization, producing polyethylene (B3416737) waxes with low molecular weights and narrow polydispersity. rsc.org The steric hindrance from the bulky cyclohexyl substituents was observed to influence the catalytic activity. rsc.org

Table 1: Ethylene Polymerization Results using Nickel Complexes with Varying Steric Bulk This interactive table summarizes data from research on nickel-based polymerization catalysts. rsc.org

| Entry | Complex | Ligand Substituent | Activity (10⁶ g(PE)·mol(Ni)⁻¹·h⁻¹) | Mw (kg·mol⁻¹) | PDI | Tm (°C) |

|---|---|---|---|---|---|---|

| 1 | Ni1 | 2,6-di(cyclohexyl) | 4.97 | 2.51 | 1.63 | 121.3 |

| 2 | Ni2 | 2,6-di(cyclopentyl) | 6.78 | 3.54 | 1.38 | 119.5 |

Advanced Materials Design Utilizing Anilines and Their Derivatives

Aniline and its derivatives serve as foundational building blocks in the design of a wide array of advanced materials. sci-hub.se Their versatility stems from the reactive amino group and the modifiable aromatic ring, which allow for the tuning of electronic, optical, and structural properties. sci-hub.seresearchgate.net This adaptability makes them key components in materials ranging from conducting polymers to pharmaceuticals. sci-hub.se

The rational design of aniline-based polymers is a significant area of research. For example, by copolymerizing aniline with its ortho-substituted derivatives, researchers can create donor-acceptor conducting polymers with enhanced sensitivity and stability for applications like wearable bioelectronic devices. nih.gov Although not specifically using dicyclohexyl groups, this work highlights the principle of using ortho-substituents to fine-tune material properties. nih.gov Other research has focused on synthesizing new polyaniline derivatives from ortho-substituted monomers to create materials for chemical sensors, where the substituent affects the polymer's morphology and electrical response to analytes like ammonia (B1221849). rsc.org

The broader applications of aniline derivatives include their use in:

Nonlinear Optical (NLO) Materials: Certain aniline derivatives are used for their ability to generate second harmonics, a property valuable in laser technology. sci-hub.se

Organometallic Chemistry: Anilines are precursors to N-heterocyclic carbene (NHC) and β-diketiminate (nacnac) ligands, which are used to form stable complexes with a variety of metals for catalysis and materials science. sci-hub.se

Polyurethanes: Aniline is a primary material used to make isocyanates, which are essential monomers for producing polyurethane plastics and fibers. sci-hub.se

The synthesis of aniline derivatives is a mature field, with methods like the reduction of readily available nitroarenes providing a common route to these valuable building blocks for further chemical transformations. acs.org

Functional Materials Derived from this compound

The primary functional materials derived from this compound are specialized polymers produced via catalysis. As established, ligands synthesized from this aniline derivative are used to create catalysts that polymerize olefins. The resulting polymers, such as the polyethylene waxes produced by nickel-based catalysts, are themselves functional materials. rsc.org These polyethylene waxes are characterized by low molecular weights and high degrees of branching, properties that make them potentially suitable as functional additives for lubricants or as pour-point depressants. rsc.org

The influence of the this compound-derived ligand extends to the fundamental properties of the polymer. The steric environment created by the ligand affects the rate of polymerization and chain transfer, which in turn determines the molecular weight, polydispersity, and melting point of the final polyethylene product. rsc.org

Beyond polymerization, this compound is noted for its general utility in materials science and pharmaceutical chemistry due to its enhanced stability and solubility properties compared to simpler anilines. chem960.com The bulky, non-polar cyclohexyl groups can improve the solubility of its derivatives in organic solvents and increase their thermal stability, making them more processable for various applications. chem960.com The synthesis of related structures like 3,5-dicyclohexylaniline points to the broader interest in dicyclohexyl-substituted anilines for creating high-value-added chemicals and functional molecules. researchgate.net

Supramolecular Chemistry Involving 2,6 Dicyclohexylaniline Scaffolds

Design and Synthesis of Synthetic Receptors Incorporating Dicyclohexylaniline Motifs

The design of synthetic receptors for molecular recognition relies on creating specific, pre-organized cavities with well-defined shapes, sizes, and chemical functionalities to bind target guest molecules. nih.gov The incorporation of sterically demanding groups is a key strategy to construct deep and shielded binding pockets that can prevent self-association of the receptor and protect the bound guest from the bulk solvent.

While specific research detailing the integration of 2,6-dicyclohexylaniline into synthetic receptors is not prominent, its structural characteristics make it a compelling candidate for such applications. The two large cyclohexyl groups would effectively function as rigid, non-polar "walls," creating a well-defined hydrophobic cleft. The aniline (B41778) nitrogen provides a site for further functionalization, allowing for the introduction of hydrogen bond donors or acceptors, or for its conversion into other functional groups as part of a larger macrocyclic framework. The synthesis of such receptors would likely involve multi-step procedures where this compound is first incorporated into a more complex building block before macrocyclization. Its primary role would be to enforce a specific conformation and provide steric shielding, enhancing the selectivity of the receptor.

Self-Assembly Processes and Hydrogen Bonding Networks

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For aniline derivatives, hydrogen bonding involving the N-H protons is a primary directional force. In sterically hindered anilines, the bulky substituents at the 2- and 6-positions significantly influence the nature of these interactions.

In the absence of intramolecular partners, the N-H groups of this compound would be available for intermolecular hydrogen bonding. However, the extreme steric bulk of the cyclohexyl groups would likely prevent the formation of simple, planar hydrogen-bonded sheets common for less hindered anilines. Instead, it would favor the formation of discrete dimers or short, one-dimensional chains. Crystallographic analysis of N-aryl anthranilic acids synthesized from hindered anilines like 2,6-dimethylaniline (B139824) shows the formation of distinct dimeric structures held together by hydrogen bonds between carboxylic acid groups, with the bulky aniline substituents dictating the packing of these dimers. nih.gov

Table 1: Crystallographic Data for a Schiff Base Derived from a Hindered Aniline Analogue This table presents selected structural parameters for 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline], a V-shaped Schiff base. The data highlights how steric hindrance influences molecular geometry. iucr.orgresearchgate.net

| Parameter | Value | Significance |

| Dihedral Angle (Benzene-Benzene) | 70.40 (5)° | The angle between the two benzene (B151609) rings of the central diphenylmethane (B89790) unit, defining the V-shape. |

| Dihedral Angle (Benzene-Vanillin) | 75.76 (5)° & 73.89 (6)° | The significant twist between the aniline-derived ring and the vanillin (B372448) ring, caused by steric repulsion. |

| Interaction Type | O—H⋯N | Intramolecular hydrogen bonds that stabilize the molecular conformation. |

| Interaction Type | C—H⋯O | Weak intermolecular contacts that contribute to the overall crystal packing. |

Non-Covalent Interactions in Systems with this compound Derivatives

The supramolecular behavior of this compound derivatives is governed by a subtle interplay of various non-covalent interactions. mdpi.com Beyond the directional hydrogen bonds discussed above, weaker forces such as van der Waals forces, C-H···π interactions, and steric repulsion play a crucial role in determining the solid-state architecture. eurjchem.comscielo.org.mx

Computational studies and crystal structure analyses of other bulky aromatic systems show that C-H···π interactions, where a C-H bond from an alkyl or aryl group points towards the face of an aromatic ring, are common stabilizing features. researchgate.net For this compound, the numerous C-H bonds of the cyclohexyl groups could act as donors, interacting with the π-system of adjacent aniline rings to guide crystal packing.

However, the dominant feature of this molecule is steric hindrance. The sheer volume of the two cyclohexyl groups will prevent close packing and limit the types of supramolecular synthons that can form. This steric repulsion is a powerful tool in crystal engineering, as it can be used to isolate reactive centers or to create porous materials by preventing the efficient filling of space. In derivatives of other bulky anilines, intermolecular contacts involving the bulky substituents are often observed to dictate the formation of specific one-dimensional arrays or layered structures. researchgate.net

Table 2: Key Non-Covalent Interactions and Their Potential Role in this compound Systems

| Interaction Type | Description | Expected Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H···X (where X is an acceptor like O or N) | Directs the formation of discrete dimers or chains; often precluded in favor of intramolecular H-bonds in derivatives. |

| Steric Repulsion | Repulsive forces between the bulky cyclohexyl groups. | Prevents close packing, dictates overall molecular conformation, and can be used to create porous structures. |

| C-H···π Interactions | A C-H bond from a cyclohexyl group interacts with the π-face of an adjacent aniline ring. | Contributes to the stability of the crystal lattice and guides the orientation of molecules. researchgate.net |

| van der Waals Forces | Non-specific attractive forces between molecules. | Contribute significantly to the overall lattice energy, especially given the large non-polar surface area of the cyclohexyl groups. |

Template-Directed Synthesis and Supramolecular Cascades

Template-directed synthesis is a sophisticated strategy used to construct complex molecules, such as macrocycles or interlocked structures (catenanes and rotaxanes), that are otherwise difficult to obtain. researchgate.net A template molecule organizes reactive components through non-covalent or reversible covalent bonds, positioning them for a specific bond-forming reaction.

There are no specific examples in the literature of this compound being used as a scaffold in template-directed synthesis. However, its properties are well-suited for such a role. A molecule derived from this compound could be designed to act as a rigid, passive template. For instance, by attaching two reactive groups to the cyclohexyl rings or to a superstructure built upon the aniline nitrogen, the fixed geometry imposed by the bulky scaffold would control the distance and orientation between these groups. This pre-organization would facilitate high-yielding macrocyclization reactions or the threading of a molecular axle through a ring in the synthesis of a rotaxane. The steric bulk would also prevent the formation of undesired intermolecular side products.

Spin Communication in Supramolecular Chromophore–Radical Systems

Molecular systems containing both a photoexcitable chromophore and a stable radical are of great interest for applications in quantum information science and molecular spintronics. mdpi.com Upon photoexcitation, the chromophore forms a triplet state (two unpaired electrons), and its magnetic interaction (spin communication) with the adjacent radical (one unpaired electron) can lead to the formation of a quartet state (four unpaired electrons of the same spin). The strength of this communication, quantified by the magnetic exchange interaction (J), is highly dependent on the distance and geometric arrangement between the two spin centers. sigmaaldrich.com

While systems specifically incorporating this compound are not reported, research on analogous systems demonstrates the critical role of steric hindrance. Supramolecular approaches, using hydrogen bonds to link a chromophore and a radical, have shown that spin communication can occur effectively without a covalent bridge. mdpi.com In such a system, a ligand derived from this compound could be used to control the chromophore-radical architecture. By attaching the aniline derivative to either the chromophore or the radical, its immense steric bulk would act as a "tuner," systematically varying the distance and dihedral angles between the two units. This would allow for precise control over the magnitude of the exchange interaction, enabling the optimization of the system for efficient quartet state formation or for switching the magnetic coupling on and off. sigmaaldrich.com

Future Perspectives and Emerging Research Directions

New Synthetic Methodologies for Hindered Anilines

A promising approach involves the use of modern catalytic systems. For instance, a practical method for the synthesis of highly sterically hindered anilines has been developed through the copper-catalyzed electrophilic amination of aryl and heteroaryl boronic esters. rsc.org This method utilizes a catalyst prepared in situ from commercially available and air-stable precursors and is compatible with a wide range of functional groups. rsc.orgrsc.org Another innovative one-pot procedure involves the use of a superbase system to mediate the ethylation of ring-alkylated anilines with ethylene (B1197577) at benzylic positions. researchgate.net

Researchers are also exploring site-directed C-C bond amination of simple alkylarenes or benzyl (B1604629) alcohols as a direct and efficient route to anilines. scribd.comresearchgate.net This approach offers a versatile protocol for synthesizing substituted anilines and has the potential for depolymerizing lignin. scribd.comresearchgate.net The use of environmentally benign oxidants like O2 is also being investigated to enhance the sustainability of these processes. scribd.com

Furthermore, the direct amination of hydroxy-substituted aromatic compounds using ammonia (B1221849) in the presence of a cyclohexanone (B45756) and a hydrogen transfer catalyst, such as palladium, presents an alternative pathway to aromatic amines from readily available phenols. google.com The development of amination-aromatization strategies, for example, the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines, provides a catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines. beilstein-journals.org

Future research in this area will likely focus on expanding the substrate scope of these new methods, further improving their catalytic efficiency, and developing enantioselective variants for the synthesis of chiral hindered anilines.

Advanced Ligand Architectures for Diverse Catalytic Transformations

The bulky cyclohexyl groups of 2,6-dicyclohexylaniline play a crucial role in defining the steric environment around a metal center when it is incorporated into a ligand. This feature has been exploited in the design of advanced ligand architectures for a variety of catalytic transformations, particularly in the field of olefin polymerization and cross-coupling reactions. wiley.com

Diimine ligands derived from this compound, when complexed with late transition metals like nickel and palladium, have shown significant activity as catalysts for ethylene polymerization. mdpi.com The steric bulk of the N-aryl substituents directly influences the catalytic behavior, with highly substituted aryl groups inhibiting chain transfer and leading to the formation of high-mass polymers. mdpi.com For example, nickel complexes bearing diimine ligands with 2,6-disubstituted aryl groups are effective for ethylene polymerization, while those with 4-substituted aryl groups tend to catalyze ethylene oligomerization. mdpi.com

Pyridylamido-based ligands incorporating this compound have also been synthesized and used to prepare hafnium complexes for coordinative chain transfer polymerization. mdpi.com These catalysts exhibit interesting behavior influenced by the substituents on the ligand framework.

The design principles for these advanced ligands involve the systematic modulation of steric and electronic properties. numberanalytics.com By adjusting the ligand framework, researchers can fine-tune the reactivity and selectivity of the catalyst, influencing factors like substrate binding, redox properties of the metal, and the stability of reaction intermediates. numberanalytics.com

Emerging trends in ligand design include the use of computational modeling and high-throughput screening to accelerate the discovery of new and more efficient ligands. numberanalytics.com Future research will likely focus on creating more sophisticated ligand architectures, potentially incorporating additional functionalities or responsive elements to achieve even greater control over the catalytic process.

Computational Design of this compound-Based Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new functional materials. While specific computational studies focusing solely on this compound-based materials are still emerging, the general principles of computational ligand design and materials prediction are highly applicable.

Computational methods can be used to predict the geometric and electronic structures of metal complexes containing this compound-derived ligands. researchgate.net This allows for an in-silico assessment of their potential catalytic activity and selectivity before their synthesis, saving significant time and resources. For example, DFT calculations can help elucidate reaction mechanisms and identify key intermediates in catalytic cycles, providing valuable insights for catalyst optimization.

In the context of materials science, computational modeling can be employed to predict the properties of polymers and other materials derived from this compound-containing monomers. This includes predicting their thermal stability, mechanical properties, and electronic characteristics. For instance, the band gap and charge transport properties of potential organic semiconductor materials can be calculated, guiding the design of new materials for electronic applications.

Future research in this area will likely see a closer integration of computational and experimental efforts. High-throughput virtual screening of large libraries of potential this compound derivatives could identify promising candidates for specific applications, which can then be synthesized and tested experimentally. This synergistic approach will accelerate the discovery of novel functional materials with tailored properties.

Exploration of Novel Supramolecular Architectures

Supramolecular chemistry, the chemistry beyond the molecule, offers a powerful approach to constructing complex and functional assemblies through non-covalent interactions. The rigid and bulky nature of the this compound moiety makes it an interesting building block for the design of novel supramolecular architectures.

While specific research on the supramolecular chemistry of this compound is not extensively documented, related studies on sterically hindered molecules provide a blueprint for future exploration. For example, the study of non-covalent interactions, such as π-π stacking and hydrogen bonding, in the crystal packing of metal complexes demonstrates how these forces can be harnessed to control the solid-state structure and properties of materials. rsc.org

The incorporation of this compound into larger molecular scaffolds could lead to the formation of well-defined supramolecular structures such as capsules, cages, and polymers. These assemblies could find applications in areas such as molecular recognition, encapsulation of guest molecules, and the development of responsive materials.

Future research directions in this field could involve the synthesis of this compound derivatives functionalized with recognition motifs or self-assembling units. The study of their self-assembly behavior in solution and in the solid state, using techniques such as X-ray diffraction and scanning probe microscopy, will be crucial for understanding and controlling the formation of these novel supramolecular architectures.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The future development of applications for this compound lies at the intersection of multiple scientific disciplines. The synthesis of new derivatives is a challenge for organic chemists, the study of their properties and their incorporation into functional devices falls within the realm of materials science, and their use in promoting chemical transformations is the focus of catalysis research. lcc-toulouse.fr

A key area of interdisciplinary research is the development of new catalytic systems for the synthesis of fine chemicals and polymers. researchgate.net For example, the design of ligands based on this compound for transition metal catalysts requires a deep understanding of coordination chemistry, reaction mechanisms, and polymer science. The goal is to create catalysts with high activity, selectivity, and stability for specific industrial applications.

Another exciting frontier is the development of "smart" materials based on this compound. These could include polymers that change their properties in response to external stimuli, or sensors that can detect specific molecules. The design and synthesis of such materials will require close collaboration between synthetic chemists, materials scientists, and engineers.

The synergy between these fields is essential for translating fundamental research into practical applications. For instance, a new synthetic method developed by organic chemists could enable materials scientists to create a novel polymer with superior properties, which could then be used by engineers to build a more efficient device. This collaborative approach will be crucial for unlocking the full potential of this compound and related compounds in the years to come.

Interactive Data Table of Research Findings

| Research Area | Key Finding | Catalyst/Reagent | Substrate | Product | Reference |

| Synthesis of Hindered Anilines | Copper-catalyzed amination of aryl boronic esters. rsc.org | Cu(I) triflate and diphosphine ligand | Aryl and heteroaryl boronic esters | Sterically hindered anilines | rsc.orgrsc.org |

| Synthesis of Hindered Anilines | One-pot synthesis from aryllithium species. mdpi.com | Trimethylsilyl (B98337) azide (B81097) | Aryllithium species | Sterically demanding anilines | researchgate.netmdpi.com |

| Ligand Development | Diimine ligands for ethylene polymerization. mdpi.com | Nickel and Palladium complexes | Ethylene | High-mass polyethylene (B3416737) | mdpi.com |

| Ligand Development | Pyridylamido ligands for coordinative chain transfer polymerization. mdpi.com | Hafnium complexes | Olefins | Polymers | mdpi.com |

| Catalysis | Site-directed C-C bond amination. scribd.comresearchgate.net | DDQ as oxidant, sodium azide as nitrogen source | Alkylarenes or benzyl alcohols | Anilines | scribd.comresearchgate.net |

Q & A

Basic: What methods are recommended for characterizing the purity and structural integrity of 2,6-Dicyclohexylaniline in laboratory settings?

Methodological Answer:

Characterization typically involves a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography (GC) and HPLC are suitable for assessing purity, as noted in analytical standards for similar aromatic amines .

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm structural integrity by identifying functional groups and cyclohexyl substitution patterns.

- Mass Spectrometry (MS) provides molecular weight verification, critical for distinguishing isomers or degradation products.

- Always cross-reference with the Certificate of Analysis (CoA) for batch-specific data .

Advanced: How can researchers optimize chromatographic methods (e.g., GC, HPLC) to detect trace impurities in this compound within complex biological matrices?

Methodological Answer:

Optimization requires addressing matrix interference and enhancing sensitivity:

- Column Selection : Use polar stationary phases (e.g., cyanopropylphenyl) to resolve polar impurities .

- Sample Preparation : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological samples (e.g., plasma, tissue homogenates) .

- Detector Calibration : Pair with electrochemical or fluorescence detectors for low-concentration analytes.

- Method Validation : Include spike-and-recovery tests to quantify limits of detection (LOD) and quantification (LOQ) .

Basic: What safety protocols should be followed when handling this compound in laboratory experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Ventilation : Work in a fume hood to minimize inhalation risks, as vapor pressure data for similar compounds suggest low volatility but potential aerosol formation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational isomerism in this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Conduct experiments at low temperatures to slow molecular rotation and resolve split signals from axial/equatorial cyclohexyl conformers .

- Computational Modeling : Use density functional theory (DFT) to predict energy barriers between conformers and validate experimental observations.

- Comparative Analysis : Cross-check with X-ray crystallography data (if available) for solid-state conformation insights .

Basic: What synthetic routes are commonly employed to prepare 6-Dicyclohexylaniline, and what are their yield limitations?

Methodological Answer:

- Friedel-Crafts Alkylation : Cyclohexyl groups are introduced to aniline derivatives using cyclohexyl halides and Lewis acids (e.g., AlCl₃). Yields are often moderate (50–70%) due to steric hindrance .

- Catalytic Hydrogenation : Reduce 2,6-dicyanoaniline derivatives with H₂/Pd-C. Requires careful control to avoid over-reduction .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) improves purity but may reduce yield .

Advanced: What experimental strategies mitigate challenges in scaling up this compound synthesis while maintaining regioselectivity?

Methodological Answer:

- Catalyst Design : Use bulky ligands (e.g., phosphines) to enhance steric control and minimize byproducts during alkylation .

- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions in exothermic steps.

- In-situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: How can researchers design stability studies to evaluate this compound’s degradation under varying environmental conditions (e.g., light, pH)?

Methodological Answer:

- Forced Degradation : Expose samples to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis, and elevated temperatures .

- Analytical Endpoints : Monitor degradation via HPLC-MS to identify breakdown products (e.g., cyclohexanol or aniline derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C, dark) .

Advanced: What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies involving this compound derivatives?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables in biological assay data .

- Bayesian Inference : Quantify uncertainty in SAR models when sample sizes are limited.

- Reproducibility Checks : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Basic: What interdisciplinary applications (e.g., materials science, pharmacology) have been explored for this compound-based compounds?

Methodological Answer:

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., palladium) in catalysis .

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents, though detailed toxicology data remain scarce .

- Polymer Science : Modifies epoxy resins to enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.